1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene
Overview
Description
“1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene” is a chemical compound with the molecular formula C9H7F4NO3 . It has gained attention in various fields of research and industry due to its unique properties.
Molecular Structure Analysis
The molecular weight of “this compound” is 253.15 . The exact structure of the molecule can be found in various chemical databases .Scientific Research Applications
Synthesis and Chemical Applications
Direct Amination of Nitro Derivatives : A study by Pastýříková et al. (2012) showed the successful direct amination of nitro derivatives similar to 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene, leading to the synthesis of novel compounds such as benzimidazoles and quinoxalines.
Nucleophilic Aromatic Substitution : The synthesis and reactivity of nitro-benzene derivatives have been explored, as demonstrated by Ajenjo et al. (2016). They prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and conducted nucleophilic aromatic substitution, revealing insights relevant to similar compounds like this compound.
Vicarious Nucleophilic Substitution Reactions : Research by Beier et al. (2011) on vicarious nucleophilic substitutions in nitro(pentafluorosulfanyl)benzenes provides insights into the chemical behavior and potential applications in synthetic chemistry, relevant to the study of this compound.
Electronic and Molecular Device Applications
Molecular Electronic Devices : The study by Chen et al. (1999) highlighted the use of a molecule with a nitroamine redox center in electronic devices, exhibiting properties like negative differential resistance. This research suggests potential applications for nitro-benzene derivatives in molecular electronics.
Electrochemical Studies : An electrochemical study by Richter et al. (1988) on a hallucinogen with a nitro group on the benzene ring indicated relationships between electrochemical behavior and molecular structure. This research can be extrapolated to understand the electrochemical properties of related nitro-benzene derivatives.
Radiation Chemistry
- Radiation Chemistry in Solvent Extraction : The research by Swancutt et al. (2011) on the radiation-chemical robustness of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol provides insights into the behavior of similar compounds under high-radiation doses, relevant in nuclear waste processing and other high-radiation environments.
Safety and Hazards
Properties
IUPAC Name |
1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)5-17-7-3-1-6(2-4-7)14(15)16/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDRBCJTPBIMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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